molecular formula C23H21N5O5 B2640799 methyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1021079-21-9

methyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2640799
CAS No.: 1021079-21-9
M. Wt: 447.451
InChI Key: HZMPRSIQORAIJZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrazolo[1,5-d][1,2,4]triazin core substituted with a 4-ethoxyphenyl group at position 2 and an acetylated aminobenzoate moiety at position 2. The methyl benzoate ester at the para position of the benzene ring is a common pharmacophore for improving bioavailability, often serving as a prodrug motif .

Properties

IUPAC Name

methyl 4-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5/c1-3-33-18-10-6-15(7-11-18)19-12-20-22(30)27(24-14-28(20)26-19)13-21(29)25-17-8-4-16(5-9-17)23(31)32-2/h4-12,14H,3,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMPRSIQORAIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core, followed by the introduction of the ethoxyphenyl group and the acetylamino benzoate moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups, leading to a variety of modified compounds.

Scientific Research Applications

Methyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Heterocycle Variations

Pyrazolo[1,5-d][1,2,4]triazin vs. Pyrazolo[1,5-a]pyrazin The target compound’s pyrazolo[1,5-d][1,2,4]triazin core differs from analogs like methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate (), which has a pyrazolo[1,5-a]pyrazin ring.

Substituent Effects on the Aromatic Ring

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group in the target compound contrasts with the 4-chlorophenyl substituent in ’s analog. In compound 942035-02-1 (), a 4-bromophenyl group introduces steric bulk and stronger electron-withdrawing effects, which could reduce metabolic clearance but increase molecular weight .

Functional Group Modifications

  • Acetamide Linkage: The acetyl amino bridge in the target compound is retained in analogs like N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (). This linkage is critical for maintaining conformational flexibility and interactions with enzymatic active sites .
  • Ester vs. Amide Termini: The methyl benzoate ester in the target compound differs from the carboxamide terminus in 942034-80-2 (), which features a 1,2,4-oxadiazole group.

Key Reactions

  • The target compound’s synthesis likely involves coupling reactions similar to those in , where cesium carbonate and dry DMF were used to facilitate nucleophilic substitutions between carboxylic acids and heterocyclic amines .
  • One-pot multicomponent reactions, as seen in for pyranopyrazole derivatives, offer a streamlined approach for constructing complex heterocycles but may require optimization for triazin-based systems .

Comparative Data Table

Compound Name Core Structure Aromatic Substituent Functional Groups Key Properties/Effects
Target Compound Pyrazolo[1,5-d][1,2,4]triazin 4-Ethoxyphenyl Methyl benzoate ester, Acetamide Enhanced lipophilicity, Prodrug potential
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate Pyrazolo[1,5-a]pyrazin 4-Chlorophenyl Methyl benzoate ester, Acetamide Electron-withdrawing effects, Increased reactivity
N-(4-Bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Pyrazolo[1,5-a]pyrazin 4-Methoxyphenyl Bromophenyl amide, Acetamide Steric bulk, Metabolic stability
5-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 4-Methoxyphenyl Triazole, Oxadiazole High metabolic stability, Target selectivity

Biological Activity

Methyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound belonging to the class of pyrazolo[1,5-d][1,2,4]triazin derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular weight of approximately 433.5 g/mol and features a heterocyclic structure that includes multiple nitrogen atoms. Its unique configuration enables it to interact with various biological targets, making it a candidate for potential therapeutic applications.

PropertyValue
Molecular FormulaC_{22}H_{24}N_{6}O_{3}
Molecular Weight433.5 g/mol
SolubilitySoluble in DMSO
StabilitySensitive to strong acids or bases

The primary mechanism of action for this compound involves its ability to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that derivatives from this class can target specific enzymes and receptors involved in cell proliferation and survival pathways.

Key Mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases and other apoptotic pathways.
  • Inhibition of Tumor Growth : It interferes with the signaling pathways that promote tumor growth and metastasis.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of pyrazolo[1,5-d][1,2,4]triazin derivatives. For instance:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that similar compounds exhibited significant cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The study highlighted the structure-activity relationship (SAR) that suggests modifications to the core structure can enhance potency .
  • Case Study 2 : Another research article indicated that these compounds could effectively inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth . The inhibition of TP was linked to reduced tumor proliferation in preclinical models.

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown promising antimicrobial activity. Research has indicated that certain pyrazolo[1,5-d][1,2,4]triazin derivatives can inhibit bacterial growth by targeting bacterial enzymes that are critical for their survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to other similar compounds:

Table 2: Comparison of Biological Activities

Compound NameAnticancer ActivityAntimicrobial Activity
Methyl 4-({[2-(4-ethoxyphenyl)-...]}HighModerate
Methyl [2-(4-methoxyphenyl)-... (similar structure)ModerateHigh
Pyrazolo[1,5-d][1,2,4]triazin derivatives (general class)VariableVariable

Q & A

Q. What synthetic methodologies are commonly employed to construct the pyrazolo[1,5-d][1,2,4]triazin-4-one core in this compound?

The pyrazolo-triazinone core is typically synthesized via cyclocondensation reactions. For example, 5-aminopyrazole derivatives can react with ethoxycarbonyl isocyanate or isothiocyanate to form intermediates like N-ethoxycarbonyl-N’-(pyrazol-3-yl)ureas, which undergo intramolecular cyclization under basic conditions (e.g., sodium ethoxide) . Modifications to substituents (e.g., 4-ethoxyphenyl) are introduced via coupling reactions, such as reductive amination or acetyl chloride-mediated acylation . Key characterization involves NMR, IR, and elemental analysis to confirm regioselectivity and purity .

Q. How is the structural integrity of the compound validated post-synthesis?

Structural validation employs:

  • Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and coupling efficiency.
  • Mass spectrometry : High-resolution MS to verify molecular weight.
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages to assess purity . For crystalline derivatives, X-ray diffraction may resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound under flow-chemistry conditions?

Flow chemistry enables precise control over reaction parameters (temperature, residence time) and reduces side reactions. A Design of Experiments (DoE) approach can identify critical factors (e.g., reagent stoichiometry, catalyst loading) for yield optimization. For example, orthogonal arrays or response surface modeling (RSM) statistically correlate variables like temperature (40–80°C) and flow rate (0.5–2.0 mL/min) with product purity . Continuous-flow systems also facilitate scalability while minimizing hazardous intermediate handling .

Q. How can conflicting biological activity data (e.g., antiproliferative vs. cytotoxic effects) be systematically analyzed?

Contradictory results may arise from assay conditions (cell line variability, concentration ranges) or off-target effects. A stepwise resolution involves:

  • Dose-response profiling : Establish IC50_{50} values across multiple cancer cell lines (e.g., MCF-7, HeLa) .
  • Mechanistic assays : Evaluate tubulin polymerization inhibition (if antimitotic) or receptor binding (e.g., neuropeptide Y Y5 receptor antagonism) to confirm target specificity .
  • Comparative SAR : Test structural analogs (e.g., substituent variations at the 4-ethoxyphenyl group) to isolate activity-contributing moieties .

Q. What computational tools aid in predicting the compound’s pharmacokinetic and receptor-binding properties?

  • Hammett analysis : Correlates substituent electronic effects (σ values) with biological activity trends (e.g., antiproliferative potency) .
  • Molecular docking : Simulates binding affinities to targets like HIV-1 integrase or tubulin using software (AutoDock, Schrödinger).
  • ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and cytochrome P450 interactions .

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